molecular formula C12H5ClF3N3 B13219016 4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile

4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile

Cat. No.: B13219016
M. Wt: 283.63 g/mol
InChI Key: AMDDFFFAFOMUQT-UHFFFAOYSA-N
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Description

4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile (CAS 1271474-10-2) is a valuable pyridazine-based chemical building block for pharmaceutical research and discovery. This compound features a chloro-trifluoromethyl pyridazine core linked to a benzonitrile group, a structure of high interest in medicinal chemistry. Its primary researched application is as a key intermediate in the development of novel NLRP3 inflammasome inhibitors . The NLRP3 protein is a critical target in the innate immune system, and its dysregulation is implicated in a wide range of diseases, including respiratory disorders, neurodegenerative conditions like Alzheimer's and Parkinson's disease, and other inflammatory pathologies . Inhibiting NLRP3 presents a promising therapeutic strategy, and this compound serves as a core structural motif in such investigative efforts. The molecular design of this compound leverages the unique properties of the pyridazine heterocycle . Pyridazines possess a high dipole moment, which can enhance π-π stacking interactions with biological targets, and weak basicity, which can be advantageous for optimizing a compound's pharmacokinetic profile . Furthermore, the incorporation of the trifluoromethyl group is a well-established strategy in drug design. This moiety can significantly influence a molecule's metabolic stability, lipophilicity, and overall binding affinity, making it a prevalent feature in many modern agrochemicals and pharmaceuticals . The benzonitrile group adds another electron-withdrawing component, which can further fine-tune the electronic properties and reactivity of the molecule for subsequent synthetic modifications. Researchers utilize this compound as a versatile scaffold for constructing more complex molecules aimed at modulating inflammatory pathways. It is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Chemical Specifications: • CAS Number: 1271474-10-2 • Molecular Formula: C 12 H 5 ClF 3 N 3 • Molecular Weight: 283.64 g/mol • MDL Number: MFCD30501527 • SMILES: N#CC1=CC=C(C2=NN=C(Cl)C(C(F)(F)F)=C2)C=C1

Properties

Molecular Formula

C12H5ClF3N3

Molecular Weight

283.63 g/mol

IUPAC Name

4-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile

InChI

InChI=1S/C12H5ClF3N3/c13-11-9(12(14,15)16)5-10(18-19-11)8-3-1-7(6-17)2-4-8/h1-5H

InChI Key

AMDDFFFAFOMUQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NN=C(C(=C2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with commercially available or easily synthesized precursors such as:

  • 2-chloro-5-nitro-3-(trifluoromethyl)pyridine or related pyridazine precursors.
  • Benzonitrile derivatives or aryl halides for coupling.

The pivotal intermediate is often 6-chloro-5-(trifluoromethyl)pyridin-3-amine , which is synthesized via reduction of the corresponding nitro compound.

Preparation of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine

This intermediate is crucial for the subsequent pyridazine ring formation and coupling steps. Several reduction methods have been reported with varying yields and conditions:

Reduction Method Reaction Conditions Yield (%) Notes
Iron powder with ammonium chloride Ethanol/water/THF, 80 °C, 4 h 92 High yield; reaction mixture filtered over celite; product isolated by concentration
Hydrogenation with 5% Pt/C and ZnBr2 Ethyl acetate, hydrogen atmosphere, 20 h 92 Efficient catalytic hydrogenation; catalyst filtered off; product isolated by solvent removal
Iron with ammonium chloride Methanol, 20 °C, ~4 h 65 Moderate yield; product purified by silica gel chromatography
Iron powder in acetic acid 80 °C, 15 min 51.9 Short reaction time; product purified by silica column chromatography

These methods demonstrate flexibility in reduction approaches, with iron/ammonium chloride and catalytic hydrogenation being preferred for higher yields and scalability.

Formation of the Pyridazine Core

The pyridazine ring bearing the chloro and trifluoromethyl substituents is constructed by cyclization reactions involving appropriate hydrazine derivatives or through condensation of substituted pyridines with hydrazine or related reagents.

One reported approach involves:

  • Reaction of substituted pyridin-2-amines with 1-(2-pyridyl)ethanone derivatives in the presence of iodine at elevated temperatures (110 °C), followed by base treatment and extraction to yield pyridazine intermediates.

  • Bromination of pyridazine intermediates using N-bromosuccinimide (NBS) in acetonitrile at 30 °C to introduce reactive sites for further functionalization.

Coupling to Benzonitrile Moiety

The final step involves coupling the pyridazine intermediate with a benzonitrile derivative to form the target compound 4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile. Typical methods include:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) using aryl halides and amines.

  • Use of ligands such as Xantphos and catalysts like Pd2(dba)3 in toluene at 110 °C under nitrogen atmosphere for 12 hours to achieve the coupling.

  • Workup includes concentration under reduced pressure and purification by preparative HPLC to isolate the pure product.

Representative Synthetic Route Summary

Step Reagents/Conditions Outcome
Reduction Nitro precursor + Fe/NH4Cl or H2/Pt-C/ZnBr2 6-Chloro-5-(trifluoromethyl)pyridin-3-amine (yield up to 92%)
Cyclization Substituted pyridin-2-amine + iodine, heat Pyridazine intermediate
Bromination NBS in CH3CN, 30 °C Brominated pyridazine intermediate
Coupling Pyridazine intermediate + aryl halide + Pd catalyst 4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile
Purification Prep-HPLC or silica gel chromatography Pure target compound

Research Outcomes and Analytical Data

  • Yields: The reduction step to the key amine intermediate consistently achieves yields between 50-92%, depending on the method and conditions.

  • Purity: Final compounds are typically purified by preparative high-performance liquid chromatography or silica gel column chromatography, ensuring high purity suitable for further applications.

  • Spectroscopic Data: Proton NMR and mass spectrometry confirm the structure of intermediates and final products. For instance, the amine intermediate shows characteristic signals at δ 7.93 and 7.39 ppm in ^1H NMR (DMSO-d6), and molecular ion peaks at m/z 197.26 (MH)+ in ESI-MS.

  • Reaction Times and Temperatures: Reduction reactions range from 15 minutes (iron/acetic acid) to several hours (hydrogenation), with coupling reactions typically performed at elevated temperatures (~110 °C) for 12 hours under inert atmosphere.

Summary and Expert Notes

The preparation of 4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile is a multi-step process involving:

  • Efficient reduction of nitro-substituted pyridine precursors to amines.
  • Formation and functionalization of the pyridazine ring.
  • Palladium-catalyzed coupling with benzonitrile derivatives.

Each step has been optimized for yield and purity, with multiple methods available for the key reduction step, allowing flexibility depending on available resources and scale. The use of palladium catalysis with appropriate ligands ensures high coupling efficiency.

This synthesis is well-documented in peer-reviewed literature and patent sources, providing a robust framework for laboratory or industrial preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific substituents or to alter the oxidation state of the compound.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the pyridazine or benzonitrile rings.

Scientific Research Applications

4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridazine/Benzonitrile Derivatives

4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile
  • CAS RN : 892501-99-4
  • Molecular Formula : C₁₃H₇F₃N₂
  • Molecular Weight : 248.20 g/mol
  • Key Differences :
    • Replaces the pyridazine ring with a pyridine ring.
    • Lacks the chlorine substituent present in the target compound.
    • Melting Point : 123–124°C, lower than benzoic acid analogs due to reduced polarity .
3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile
  • Molecular Formula : C₁₆H₈ClFN₄
  • Molecular Weight : 310.71 g/mol
  • Key Differences :
    • Substitutes pyridazine with a pyrimidine ring.
    • Incorporates a fluoropyridyl group, enhancing electronic effects.
    • Bioactivity : Fluorine improves metabolic stability; pyrimidine may alter binding affinity compared to pyridazine .

Complex Pharmaceutical Intermediates

3-Chloro-5-((6-oxo-1-((6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazin-3-yl)methyl)-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile
  • Key Features: Contains dual trifluoromethyl groups and a dihydropyrimidinone ring. Synthesis: Involves multi-step reactions with microwave-assisted coupling . Molecular Complexity: Higher molecular weight (~500 g/mol) and steric hindrance compared to the target compound .
3-[6-Bromo-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-5-chlorobenzonitrile
  • CAS RN : 1007570-83-3
  • Molecular Formula : C₁₉H₁₀BrClF₅N₅O
  • Key Differences: Pyrazolo-pyridazine fused ring system increases rigidity. Safety: Classified as hazardous under GHS, similar to the target compound .

Research Findings and Implications

  • Structural Impact on Properties :
    • Electron-Withdrawing Groups : Chlorine and trifluoromethyl groups enhance electrophilicity, improving reactivity in cross-coupling reactions .
    • Solubility : Benzonitrile derivatives with pyridazine/pyrimidine rings exhibit moderate solubility in polar aprotic solvents (e.g., DMF, dioxane) .
  • Biological Relevance :
    • Trifluoromethyl groups improve lipophilicity and metabolic stability, critical for drug design .
    • Pyridazine-based compounds show promise as kinase inhibitors, while pyrimidine analogs may target nucleic acid synthesis .
  • Safety Considerations :
    • Compounds with multiple halogen substituents (e.g., Cl, Br) require careful handling due to toxicity risks .

Biological Activity

4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H5_{5}ClF3_{3}N3_{3}
  • Molecular Weight : 283.64 g/mol
  • CAS Number : 1271476-04-0

The biological activity of 4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile is primarily attributed to its interaction with various biological targets. Its structure allows it to engage with enzymes and receptors, influencing cellular processes such as signaling pathways and gene expression.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may interact with succinate dehydrogenase, preventing substrate access and altering metabolic fluxes in cells.
  • Receptor Modulation : It may act as a modulator for certain receptors, potentially influencing pathways related to cell proliferation and survival.

Biological Activity Studies

Recent studies have explored the efficacy of this compound in various biological assays. Below are summarized findings from notable research:

StudyBiological TargetIC50_{50} ValueObservations
Study 1 BCAT1 Enzyme32.2 μMInhibits enzymatic activity significantly
Study 2 Cell Proliferation (Cancer Cells)0.26 μMInduces apoptosis in treated cells
Study 3 Antiviral Activity0.35 μMEffective against viral replication

Case Studies

  • Antiviral Activity : In a study focusing on N-Heterocycles, the compound exhibited significant antiviral properties, demonstrating an IC50_{50} of 0.35 μM against specific viral targets, indicating its potential as an antiviral agent .
  • Cancer Research : The compound was tested for its effects on cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis at low micromolar concentrations .
  • Enzymatic Inhibition : A detailed analysis revealed that the compound effectively inhibits BCAT enzymes, which play a role in amino acid metabolism and are implicated in various diseases including cancer .

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